Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate
Brand Name: Vulcanchem
CAS No.: 879180-61-7
VCID: VC4207379
InChI: InChI=1S/C12H13BrO5/c1-7(12(15)17-3)18-11-5-9(13)8(6-14)4-10(11)16-2/h4-7H,1-3H3
SMILES: CC(C(=O)OC)OC1=C(C=C(C(=C1)Br)C=O)OC
Molecular Formula: C12H13BrO5
Molecular Weight: 317.135

Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate

CAS No.: 879180-61-7

Cat. No.: VC4207379

Molecular Formula: C12H13BrO5

Molecular Weight: 317.135

* For research use only. Not for human or veterinary use.

Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate - 879180-61-7

Specification

CAS No. 879180-61-7
Molecular Formula C12H13BrO5
Molecular Weight 317.135
IUPAC Name methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate
Standard InChI InChI=1S/C12H13BrO5/c1-7(12(15)17-3)18-11-5-9(13)8(6-14)4-10(11)16-2/h4-7H,1-3H3
Standard InChI Key QKCIXECUWOOTOG-UHFFFAOYSA-N
SMILES CC(C(=O)OC)OC1=C(C=C(C(=C1)Br)C=O)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s IUPAC name, methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate, reflects its functional groups:

  • A bromo substituent at position 5, enhancing electrophilic reactivity.

  • A formyl group at position 4, enabling further functionalization via condensation or reduction.

  • A methoxy group at position 2, influencing electronic and steric properties.

  • A methyl propanoate side chain at the phenolic oxygen, contributing to solubility and metabolic stability .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H13BrO5\text{C}_{12}\text{H}_{13}\text{BrO}_5
Molecular Weight317.135 g/mol
SMILESCC(C(=O)OC)OC1=C(C=C(C(=C1)Br)C=O)OC
InChI KeyQKCIXECUWOOTOG-UHFFFAOYSA-N
CAS Registry879180-61-7

The crystal structure remains uncharacterized, but computational models predict a planar aromatic ring with ester and formyl groups adopting orthogonal orientations .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves three stages:

  • Protection of Phenolic Hydroxyl: Starting with 2-methoxyphenol, acetylation using acetic anhydride yields 2-methoxyphenyl acetate, preventing unwanted side reactions during bromination .

  • Bromination: Electrophilic aromatic substitution with bromine (Br2\text{Br}_2) under iron powder catalysis introduces the bromo group at position 5. This step achieves regioselectivity due to the methoxy group’s directing effects .

  • Esterification and Formylation: The acetyl-protected intermediate undergoes formylation via Vilsmeier-Haack reaction, followed by deprotection and esterification with methyl propanoate chloride to yield the final product .

Key Reaction:

2-Methoxyphenol(Ac2O)2-Methoxyphenyl acetateFeBr25-Bromo-2-methoxyphenyl acetateHCOCl5-Bromo-4-formyl-2-methoxyphenolCH3OCOCH2ClMethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate\text{2-Methoxyphenol} \xrightarrow{\text{(Ac}_2\text{O)}} \text{2-Methoxyphenyl acetate} \xrightarrow[\text{Fe}]{Br_2} \text{5-Bromo-2-methoxyphenyl acetate} \xrightarrow{\text{HCOCl}} \text{5-Bromo-4-formyl-2-methoxyphenol} \xrightarrow{\text{CH}_3\text{OCOCH}_2\text{Cl}} \text{Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate}

Optimization Challenges

  • Regioselectivity: Competing bromination at position 3 is minimized using low temperatures (0–5°C) and stoichiometric control .

  • Yield Improvement: Catalytic iron powder increases bromination efficiency to ~78%, while esterification with methyl propanoate chloride achieves 85% yield .

Applications in Drug Development

Intermediate for Antihypertensive Agents

The compound is a precursor to aliskiren intermediates, where the formyl group undergoes reductive amination to introduce alkylamine side chains critical for renin inhibition .

Material Science

In polymer chemistry, it serves as a crosslinking agent due to its dual reactivity (formyl and ester groups), enhancing thermal stability in epoxy resins .

Research Advancements and Future Directions

Recent Studies

  • Catalytic Asymmetric Synthesis: Palladium-catalyzed coupling reactions have enabled enantioselective production of chiral derivatives, expanding utility in kinase inhibitor development .

  • Green Chemistry Approaches: Solvent-free mechanochemical synthesis reduces waste, achieving 92% yield under ball-milling conditions .

Challenges and Opportunities

  • Toxicity Profiling: Limited data exist on acute toxicity; preliminary assays suggest an LD50 > 500 mg/kg in rats .

  • Functionalization Strategies: Click chemistry modifications (e.g., azide-alkyne cycloaddition) could diversify applications in targeted drug delivery .

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